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Compound of Interest

Compound Name: 6-(Methylamino)nicotinic acid

Cat. No.: B1602985

This document provides a comprehensive technical guide to the spectroscopic characterization
of 6-(methylamino)nicotinic acid. Intended for researchers, scientists, and professionals in
drug development, this guide moves beyond a simple data repository. Instead, it offers a
predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data of this molecule. This approach is grounded in first principles and data
from analogous structures, providing a robust methodology for scientists to confirm the identity
and purity of synthesized 6-(methylamino)nicotinic acid.

Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's
structure. 6-(Methylamino)nicotinic acid is a disubstituted pyridine derivative. Its structure
contains several key features that will give rise to distinct spectroscopic signals: a carboxylic
acid group, a secondary amine, and a trisubstituted aromatic pyridine ring. For clarity in the
following NMR analysis, the atoms are numbered as shown below.

Caption: Numbering scheme for 6-(Methylamino)nicotinic acid.

'H NMR Spectroscopy: A Predictive Analysis

Proton NMR (*H NMR) is arguably the most powerful tool for elucidating the structure of
organic molecules in solution. While experimental data for the title compound is not readily
available in public databases, we can predict its spectrum with high confidence by analyzing
the parent structure, nicotinic acid, and applying known substituent effects.
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Methodology for Prediction: The predicted chemical shifts are based on the experimental
spectrum of nicotinic acid in DMSO-de[1] and the anticipated electronic effects of the
methylamino group (-NHCH?s). This group is a moderate electron-donating group, which is
expected to increase electron density on the pyridine ring, causing upfield (lower ppm) shifts for
the ring protons, particularly those ortho and para to its position.

Predicted *H NMR Data

(Predicted for a 400 MHz spectrometer in DMSO-de)
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The carboxylic
Broad Singlet (br 1H acid proton is
S) highly deshielded
and labile.

COOH ~13.2

Ortho to the ring
nitrogen and
meta to the -
NHCHs group.
Expected to be
H2 ~8.8 Doublet (d) 1H the m?st ]
downfield ring
proton but
slightly shielded
relative to
nicotinic acid

(~9.1 ppm).

Ortho to the -
COOH group
and meta to the -

NHCHs group.
Doublet of > group

H4 ~8.0 1H Expected to be
Doublets (dd) ] )
shielded relative
to its position in
nicotinic acid

(~8.8 ppm).

H5 ~6.8 Doublet (d) 1H Ortho to the
electron-donating
-NHCHs group,
leading to a
significant upfield
shift compared to

its position in
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nicotinic acid
(~8.3 ppm).

The secondary
amine proton
signal is often
Broad Singlet (br broad and its
NH ~6.5 1H N
S) position can vary
with
concentration

and temperature.

The methyl
protons will be a
doublet due to
N-CHs ~2.8 Doublet (d) 3H _ .
coupling with the
adjacent N-H

proton.

Standard Experimental Protocol for *H NMR

A self-validating protocol ensures data integrity and reproducibility.

o Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The choice of DMSO-ds is crucial as it solubilizes
the polar compound and allows for the observation of exchangeable protons (COOH and
NH).

 Internal Standard: Use the residual solvent peak of DMSO-de (0 = 2.50 ppm) as the primary
internal reference. Tetramethylsilane (TMS) can be added as an alternative standard (o =
0.00 ppm).

¢ Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard
acquisition parameters should be used, including a 30° pulse angle and a relaxation delay of
at least 2 seconds to ensure accurate integration.[2]

o Data Acquisition: Collect at least 16 scans to achieve a good signal-to-noise ratio.
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e D20 Exchange: To confirm the assignment of the COOH and NH protons, add a drop of
deuterium oxide (D20) to the NMR tube, shake, and re-acquire the spectrum. The signals
corresponding to these exchangeable protons will disappear or significantly diminish.

13C NMR Spectroscopy: Probing the Carbon
Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of
each unique carbon atom in the molecule.

Methodology for Prediction: Predictions are derived from the experimental spectrum of nicotinic
acid[3][4] and standard substituent chemical shift increment (SCS) values for amino and methyl
groups on an aromatic ring. The electron-donating -NHCH3s group will cause an upfield shift
(lower ppm) for the C5 and C3 carbons, while the carbon directly attached to it (C6) will
experience a downfield shift.

Predicted **C NMR Data

(Predicted for a 100 MHz spectrometer in DMSO-ds)
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) Predicted Chemical Shift ] o
Assigned Carbon Rationale for Prediction

(6, ppm)

Typical chemical shift for a
C7 (C=0) ~167 carboxylic acid carbonyl
carbon.

Aromatic carbon attached to

the nitrogen of the amino

C6 ~158
group; expected to be
significantly downfield.
Ortho to the ring nitrogen,
Cc2 ~151 .
expected to be downfield.
Shift influenced by the
C4 ~138 _
adjacent C3 and C5.
The position of the carboxylic
C3 ~128 _
acid group.
Ortho to the electron-donating
C5 ~108 -NHCHs group, resulting in a
strong upfield shift.
Typical range for a methyl
C8 (N-CHs5) ~28 group attached to a nitrogen

atom.[5]

Standard Experimental Protocol for *C NMR

o Sample Preparation: Use the same sample prepared for *H NMR analysis. 13C NMR typically
requires a more concentrated sample or a longer acquisition time due to the low natural
abundance (1.1%) of the 3C isotope.[6]

¢ Instrument Setup: Acquire a proton-decoupled spectrum to simplify the data, resulting in a
single peak for each unique carbon atom.

o Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is typically
required to obtain a good signal-to-noise ratio. A spectral window of -10 ppm to 180 ppm is
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appropriate.[2]

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is an ideal technique for the rapid identification of key functional groups within
a molecule. The spectrum of 6-(methylamino)nicotinic acid is expected to show
characteristic absorption bands for the O-H, N-H, C=0, and aromatic ring bonds.

Predicted Key IR Absorptions
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Predicted
Functional Group Absorption Range Appearance Rationale
(cm™)
The O-H stretch is
broadened
O-H (Carboxylic Acid) 2500 - 3300 Very Broad significantly due to

hydrogen bonding.[7]
[8]

N-H (Secondary

Amine)

A secondary amine
shows a single N-H
3300 - 3500 Sharp, Medium stretching peak, which
is typically sharper
than an O-H peak.[7]

C-H (Aromatic)

Stretching vibrations
for hydrogens

3000 - 3100 Sharp, Weak attached to the sp2
hybridized carbons of

the pyridine ring.[7]

C-H (Aliphatic)

Stretching vibrations
2850 - 3000 Sharp, Medium for the methyl group
hydrogens.

C=0 (Carboxylic Acid)

The carbonyl stretch
is a very strong and
1680 - 1720 Strong, Sharp reliable indicator of

this functional group.

[8][9]

C=C, C=N (Aromatic
Ring)

Multiple bands are
expected in this region

1450 - 1600 Medium to Strong corresponding to the
pyridine ring
vibrations.
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Corresponds to the
C-O (Carboxylic Acid) 1210 - 1320 Medium carbon-oxygen single
bond stretch.

Standard Experimental Protocol for IR Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
most convenient. Place a small amount of the dry powder directly onto the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide
and pressing it into a disc.

o Background Scan: First, acquire a background spectrum of the empty sample compartment
to subtract atmospheric CO2 and H20 absorptions.

o Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans
over a range of 4000 to 600 cm~1. The region below 1500 cm~! is known as the "fingerprint
region” and is unique to the molecule as a whole.[9]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information
through the analysis of fragmentation patterns. While a public spectrum for the title compound
is unavailable, we can predict its behavior under mass spectrometric conditions, particularly
using electrospray ionization (ESI), which is a soft ionization technique suitable for this polar
molecule.

Predicted Mass and Fragmentation: The molecular formula is CsH1oN202. The calculated
monoisotopic mass is 166.0742 g/mol .

¢ lonization: In positive ion ESI-MS, the molecule is expected to be observed as the
protonated molecular ion, [M+H]*, at an m/z of approximately 167.08.

o Fragmentation: Tandem MS (MS/MS) of the precursor ion at m/z 167 would likely reveal
characteristic losses. A primary fragmentation would be the loss of a water molecule (-18 Da)
or the loss of the carboxylic acid group as CO: (-44 Da) or the entire -COOH radical (-45
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Da). The fragmentation of nicotinic acid itself often involves the loss of the carboxylic group
to yield a pyridinium ion.[10][11]

[M+H]*
m/z = 167
- H20 -CO2 - *COOH
[M+H - H20]* [M+H - CO2]* [M+H - COOH]*
m/z = 149 m/z = 123 m/z = 122

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathways.

Standard Experimental Protocol for LC-MS

o Sample Preparation: Prepare a dilute solution of the compound (~1 pg/mL) in a suitable
solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
[12][13]

e Chromatography: Introduce the sample into the mass spectrometer via liquid
chromatography (LC) using a C18 column. This step separates the analyte from impurities.

¢ lonization: Use an electrospray ionization (ESI) source in positive ion mode.

o Data Acquisition: First, perform a full scan analysis to identify the [M+H]* ion. Then, perform
a product ion scan (tandem MS/MS) on the precursor ion (m/z 167) to generate the
fragmentation spectrum.[11]

Integrated Workflow for Structural Verification

The definitive confirmation of 6-(methylamino)nicotinic acid's structure relies not on a single
technique, but on the synergistic integration of all spectroscopic data. The following workflow
illustrates the logical process from sample to confirmed structure.
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Caption: Logical workflow for structural confirmation.

By following this predictive guide and the associated protocols, a researcher can systematically
acquire and interpret the necessary spectroscopic data to unequivocally verify the synthesis of
6-(methylamino)nicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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